3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine
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Overview
Description
3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions and a 1,4-dioxane moiety at the 4 position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives, in general, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Result of Action
Pyridazine derivatives have been known to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-dichloropyridazine with 1,4-dioxane under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of catalysts to enhance the reaction efficiency. The exact methods can vary depending on the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives .
Scientific Research Applications
3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Comparison with Similar Compounds
3,6-Dichloropyridazine: Lacks the 1,4-dioxane moiety but shares the pyridazine core.
Pyridazinone Derivatives: Contain a similar pyridazine ring but with different substituents, leading to varied biological activities.
Uniqueness: 3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine is unique due to the presence of both chlorine atoms and the 1,4-dioxane group, which can influence its chemical reactivity and biological properties. This combination of substituents can enhance its potential as a versatile compound in various applications .
Properties
IUPAC Name |
3,6-dichloro-4-(1,4-dioxan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-7-3-5(8(10)12-11-7)6-4-13-1-2-14-6/h3,6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVGSMOWPJSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C2=CC(=NN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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